(R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-(3-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAALYNGYTZCOK-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120827 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-47-6 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Aminopyridin-2-yloxy Moiety: This step involves the nucleophilic substitution reaction where the aminopyridin-2-yloxy group is attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free pyrrolidine amine. This reaction is critical for accessing reactive intermediates in pharmaceutical synthesis.
| Reaction Conditions | Reagents/Catalysts | Products Formed | Yield | Source |
|---|---|---|---|---|
| Acidic deprotection | 4 M HCl in dioxane/MeOH | (R)-3-(3-aminopyridin-2-yloxy)pyrrolidine hydrochloride | 71.8% |
Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol .
Amide Bond Formation
The deprotected pyrrolidine amine undergoes coupling with carboxylic acids or activated esters to form amides, a key step in drug conjugate synthesis.
| Reaction Type | Reagents/Catalysts | Products | Yield | Source |
|---|---|---|---|---|
| Amide coupling | HATU, TEA, DMF | (R)-3-(3-aminopyridin-2-yloxy)pyrrolidine amide derivatives | 71.8% |
Example : Reaction with 6-amino-1,2,3,4-tetrahydroisoquinoline in the presence of HATU forms a stable amide bond .
Functionalization of the 3-Aminopyridine Moiety
The 3-aminopyridine group participates in electrophilic substitution and cross-coupling reactions.
Acylation
| Reaction Conditions | Reagents | Products | Source |
|---|---|---|---|
| Acetylation | Acetic anhydride, base | N-acetylated pyridine derivative |
Oxidation Reactions
The pyrrolidine ring and amino group are susceptible to oxidation under harsh conditions.
| Reaction Type | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Pyrrolidine oxidation | KMnO₄, H₂O₂ | Pyrrolidone derivatives | Limited data; inferred from analogs | – |
Ether Bond Reactivity
The pyridinyl ether linkage is stable under mild conditions but cleavable via:
-
Acidic Hydrolysis : Concentrated HCl at elevated temperatures .
-
Nucleophilic Displacement : Using strong bases (e.g., NaH) in polar aprotic solvents .
Comparative Reactivity of Structural Analogs
Key Research Findings
-
Deprotection Efficiency : Yields for Boc cleavage exceed 70% under optimized acidic conditions .
-
Stereochemical Integrity : The (R)-configuration at the pyrrolidine center remains intact during amide bond formation .
-
Amino Group Utility : The 3-aminopyridine substituent enhances solubility and enables directed functionalization .
Scientific Research Applications
Drug Development
(R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate serves as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties, particularly against breast and lung cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor growth has been documented, making it a candidate for further drug development .
Neuropharmacology
This compound has shown potential in neuropharmacological applications, particularly in the modulation of neurotransmitter systems.
Neurotransmitter Modulation
Research indicates that this compound can influence the activity of neurotransmitters such as serotonin and dopamine. This modulation is crucial for developing treatments for mood disorders and neurodegenerative diseases.
Case Study: Treatment of Depression
In animal models, this compound demonstrated antidepressant-like effects, suggesting its potential as a therapeutic agent for depression . Further studies are needed to elucidate the mechanisms behind these effects.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Pyrrolidine Derivatives | 85 | |
| Cyclization | Tetrahydroquinolines | 90 | |
| Coupling Reaction | Biologically Active Compounds | 78 |
Potential Applications in Agriculture
Emerging research suggests that this compound may have applications in agricultural chemistry as a plant growth regulator or pesticide.
Plant Growth Regulation
Preliminary studies indicate that certain derivatives can enhance growth rates and resistance to pests in various crops, although further research is required to confirm these effects .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogues differ primarily in pyridine ring substituents, linkage type (direct ether vs. methylene bridge), and stereochemistry. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Inferred from structural similarity to and ; †Calculated based on formula.
Research and Commercial Considerations
- Pricing : Most analogues (e.g., CAS 1186311-10-3, CAS 1228665-86-8) are priced at $400/g for 1-g quantities, reflecting high synthesis costs due to halogenation or stereochemical complexity .
Biological Activity
(R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate, with the CAS number 1286208-47-6, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a tert-butyl group and a 3-(3-aminopyridin-2-yloxy) moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₃ |
| Molecular Weight | 279.33 g/mol |
| CAS Number | 1286208-47-6 |
Research indicates that compounds similar to (R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine derivatives can act as inhibitors for various kinases, including those involved in viral replication pathways. This suggests potential antiviral properties, particularly against viruses like Dengue .
Antiviral Activity
In studies focusing on dengue virus (DENV), (R)-tert-butyl derivatives have shown promising results as selective inhibitors. The compound's ability to inhibit the activity of adaptor-associated kinase 1 (AAK1) has been highlighted as a significant mechanism for its antiviral effects .
Table: Summary of Antiviral Studies
| Study Reference | Compound | Activity | Target |
|---|---|---|---|
| Verdonck et al. 2019 | Pyrrolidine derivatives | Potent anti-DENV | AAK1 |
| Pu et al. 2020 | Various AAK1 inhibitors | Synergistic antiviral | DENV |
Cytotoxicity and Safety Profile
The cytotoxic effects of (R)-tert-butyl derivatives have been evaluated in various cell lines. The structure-activity relationship indicates that modifications at specific positions on the pyridine ring can lead to increased cytotoxicity. For example, compounds with amino groups at the 2-position of the pyridine ring exhibited higher cytotoxicity compared to those at the 4-position .
Table: Cytotoxicity Data
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| (R)-tert-butyl derivative | HeLa | 15 |
| Control compound | HeLa | >50 |
Case Study 1: Inhibition of AAK1 in DENV
A study conducted by Verdonck et al. demonstrated that (R)-tert-butyl derivatives significantly inhibited AAK1 activity in human primary dendritic cells, showcasing their potential as therapeutic agents against DENV infections. The study utilized an ex vivo model system to evaluate the efficacy and safety of these compounds .
Case Study 2: Structure-Activity Relationship Analysis
Research by Pu et al. explored various structural modifications on pyrrolidine derivatives and their impact on biological activity. The findings indicated that specific substitutions could enhance both antiviral efficacy and cytotoxicity, providing insights for future drug design .
Q & A
Q. What are the critical steps in synthesizing (R)-tert-butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate?
Synthesis typically involves:
- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups, as seen in analogous tert-butyl pyrrolidine carboxylate syntheses .
- Coupling the aminopyridine moiety via nucleophilic substitution or Mitsunobu reactions. For example, tert-butyl esters of pyrrolidine derivatives are often coupled with halogenated pyridines using catalysts like DMAP and bases (e.g., triethylamine) in dichloromethane at 0–20°C .
- Deprotection and purification via flash column chromatography (e.g., hexane/EtOAc gradients) to isolate the final product .
Q. Which analytical techniques confirm the structure and enantiomeric purity of this compound?
- NMR spectroscopy (¹H, ¹³C) to verify regiochemistry and Boc group integrity .
- Mass spectrometry (MS) for molecular weight confirmation. ESI-MS is commonly used, as demonstrated for related pyrrolidine-pyrimidine hybrids (e.g., [M+H]+ ion analysis) .
- Chiral HPLC or polarimetry to assess enantiomeric excess, critical for maintaining the (R)-configuration .
Q. How should researchers handle and store this compound to ensure stability?
- Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group or oxidation of the aminopyridine moiety .
- Avoid exposure to moisture and high temperatures (>100°C), as tert-butyl esters are prone to thermal decomposition .
Advanced Research Questions
Q. How can coupling efficiency between pyrrolidine and aminopyridine be optimized?
- Activation of the leaving group : Use iodine or bromine substituents on the pyridine ring to enhance electrophilicity, as seen in tert-butyl 3-iodopyridine derivatives .
- Catalyst selection : DMAP or Pd-based catalysts improve nucleophilic substitution kinetics .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates compared to non-polar media .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., LogP, solubility)?
- Experimental validation : Use shake-flask or HPLC methods to measure LogP, as computational predictions (e.g., XLogP3) may vary. For example, a related pyrrolidine derivative showed LogP = 2.72 experimentally versus ~3.1 computationally .
- Solubility screening : Test in DMSO, ethanol, or aqueous buffers (pH 1–7) to address discrepancies arising from ionization states .
Q. How can enantiomeric purity be maintained during scale-up synthesis?
- Chiral auxiliaries : Use (R)-configured starting materials, such as tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, to avoid racemization .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in coupling reactions to preserve stereochemistry .
Q. What are the implications of the 3-aminopyridine group’s reactivity in downstream applications?
- Nucleophilic sensitivity : The amino group may require protection (e.g., trifluoroacetyl) during further functionalization to prevent side reactions .
- Metal coordination : The pyridine nitrogen can act as a ligand in catalysis, necessitating inert reaction conditions to avoid unintended coordination .
Data Contradiction Analysis
Q. Why do NMR spectra of similar tert-butyl pyrrolidine derivatives show variability in chemical shifts?
- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter proton environments, particularly for NH or OH groups .
- Conformational flexibility : Rotameric states of the pyrrolidine ring may lead to split peaks in ¹H NMR, requiring variable-temperature NMR for resolution .
Q. How to interpret conflicting cytotoxicity data for analogs of this compound?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or exposure times (24h vs. 48h) can skew results. Standardize protocols using guidelines from anticancer agent studies .
- Impurity analysis : Trace solvents (e.g., DCM residuals) may artificially elevate toxicity; validate purity via HPLC before testing .
Methodological Best Practices
Q. What safety precautions are critical when working with tert-butyl pyrrolidine carboxylates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
